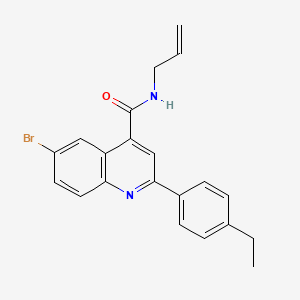

6-bromo-2-(4-ethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide

Beschreibung

6-bromo-2-(4-ethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom at the 6th position, an ethylphenyl group at the 2nd position, and a prop-2-en-1-yl group attached to the carboxamide at the 4th position of the quinoline ring.

Eigenschaften

Molekularformel |

C21H19BrN2O |

|---|---|

Molekulargewicht |

395.3 g/mol |

IUPAC-Name |

6-bromo-2-(4-ethylphenyl)-N-prop-2-enylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H19BrN2O/c1-3-11-23-21(25)18-13-20(15-7-5-14(4-2)6-8-15)24-19-10-9-16(22)12-17(18)19/h3,5-10,12-13H,1,4,11H2,2H3,(H,23,25) |

InChI-Schlüssel |

UADCYSAIXLRIQS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Brom-2-(4-Ethylphenyl)-N-(Prop-2-en-1-yl)chinolin-4-carboxamid beinhaltet in der Regel mehrere Schritte:

Bromierung: Der Chinolinring wird an der 6. Position mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators wie Eisen oder Aluminiumchlorid bromiert.

Friedel-Crafts-Alkylierung: Die 2-Position des Chinolinrings wird mit 4-Ethylbenzol unter Verwendung eines Lewis-Säure-Katalysators wie Aluminiumchlorid alkyliert.

Amidierung: Die Carbonsäuregruppe an der 4. Position wird durch Reaktion mit Prop-2-en-1-amin in Gegenwart eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und einer Base wie Triethylamin in das Carboxamid umgewandelt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, wobei kontinuierliche Fließreaktoren und automatisierte Systeme eingesetzt werden, um Effizienz und Konsistenz zu gewährleisten. Die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl wäre entscheidend, um Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Prop-2-en-1-yl-Gruppe, eingehen und Epoxide oder hydroxylierte Derivate bilden.

Reduktion: Die Reduktion des Bromatoms kann zur Bildung des entsprechenden hydrierten Chinolinderivats führen.

Substitution: Das Bromatom kann durch verschiedene Nucleophile wie Amine oder Thiole substituiert werden, um neue Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) oder Wasserstoffperoxid in Gegenwart eines Katalysators.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Nucleophile wie Natriumazid (NaN3) oder Thioharnstoff unter milden Heizbedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Epoxide, hydroxylierte Derivate.

Reduktion: Hydrierte Chinolinderivate.

Substitution: Azido-, Thiol- oder andere substituierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-Brom-2-(4-Ethylphenyl)-N-(Prop-2-en-1-yl)chinolin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Bromatom und der Chinolinring spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, wodurch deren Aktivität möglicherweise gehemmt oder deren Funktion moduliert wird. Die Prop-2-en-1-yl-Gruppe kann die Fähigkeit der Verbindung verbessern, Zellmembranen zu durchdringen, wodurch ihre Bioverfügbarkeit erhöht wird.

Wirkmechanismus

The mechanism of action of 6-bromo-2-(4-ethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The prop-2-en-1-yl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Brom-2-Phenylchinolin-4-carboxamid: Fehlt die Ethylgruppe am Phenylring.

2-(4-Ethylphenyl)chinolin-4-carboxamid: Fehlt das Bromatom an der 6. Position.

6-Brom-2-(4-Ethylphenyl)chinolin: Fehlt die Carboxamidgruppe.

Einzigartigkeit

6-Brom-2-(4-Ethylphenyl)-N-(Prop-2-en-1-yl)chinolin-4-carboxamid ist aufgrund der Kombination seiner Substituenten einzigartig, die ihm spezifische chemische und biologische Eigenschaften verleihen. Das Vorhandensein des Bromatoms, der Ethylphenylgruppe und der Prop-2-en-1-yl-Carboxamidgruppe zusammen erhöht seine Reaktivität und seine potenzielle biologische Aktivität im Vergleich zu ähnlichen Verbindungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.